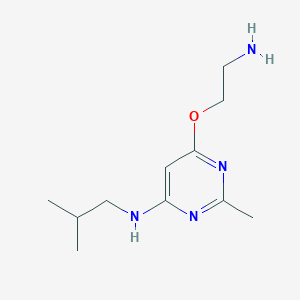

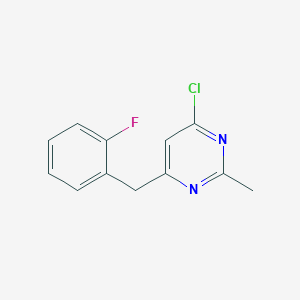

6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine

描述

“2-(2-Aminoethoxy)ethanol” is a colorless to yellowish liquid, with an amine-like odor . It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .

Synthesis Analysis

A method for synthesizing 2-(2-aminoethoxy)ethanol includes the steps of producing 2-(2-phthalimidoethoxy)ethanol by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate and converting the 2-(2-phthalimidoethoxy)ethanol to the 2-(2-aminoethoxy)ethanol by reacting the 2-(2-phthalimidoethoxy)ethanol with hydrazine monohydrate .

Molecular Structure Analysis

The molecular formula of 2-(2-aminoethoxy)ethanol is C4H11NO2, and its molecular weight is 105.14 .

Chemical Reactions Analysis

Boronic acids are increasingly being seen in approved drugs, and 2-(2-aminoethoxy)ethanol is commonly used as a spacer/linker in the synthesis of bioconjugate materials .

Physical And Chemical Properties Analysis

2-(2-aminoethoxy)ethanol is a colorless to light yellow clear liquid. It has a melting point of -13 °C and a boiling point of 223 °C. It has a specific gravity of 1.06 at 20 °C and is completely miscible with water .

科学研究应用

合成和片段化

一项研究详细阐述了通过使 2-amino-6-methylpyrimidin-4-yl 4-methylbenzenesulfonate 与苯酚反应来合成 4-aryloxy-6-methylpyrimidin-2-amines 的一般方法,这可能与类似于所讨论的化学结构的衍生物有关。在正电喷雾电离下的主要片段化途径被强调为杂环的分解(Erkin et al., 2015)。

化学反应和环转化

对杂环卤代化合物与亲核试剂反应的研究揭示了导致类似于 4-amino-2-methylpyrimidine 的化合物的转化,展示了类似化合物的化学反应性和结构修饰的潜力(Hertog et al., 2010)。

生物活性

一项关于 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines 合成的研究表明,大多数合成的 arylaminopyrimidines 表现出显着的抗结核作用,表明在开发治疗剂方面具有潜在应用(Erkin & Krutikov, 2007)。

噻唑并[4,5-d]嘧啶衍生物

另一项研究提出了一种从 4-amino-5-bromo-2-substituted-aminopyrimidines 形成噻唑并[4,5-d]嘧啶衍生物的新方法。这些衍生物由于其结构特征而在药物化学的各个领域具有潜在应用(Bakavoli et al., 2006)。

氢键和晶体结构

对类似于 2-amino-4-methoxy-6-methylpyrimidine 和相关化合物中的氢键的研究提供了对分子相互作用的见解,这些相互作用可以影响药物的设计以及对化学反应性和稳定性的理解(Glidewell et al., 2003)。

安全和危害

作用机制

Target of Action

The primary targets of 6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 (SERCA-2) . These proteins play crucial roles in maintaining the electrochemical gradients across the cell membranes, which are essential for cellular functions.

Mode of Action

6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine acts by inhibiting the sodium-potassium ATPase activity and stimulating the sarcoplasmic calcium ATPase isoform 2 reuptake function . This dual action leads to an increase in intracellular sodium and calcium levels, thereby enhancing the contractility and diastolic relaxation of the heart muscles .

Biochemical Pathways

The inhibition of sodium-potassium ATPase leads to an increase in intracellular sodium levels, which reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry . On the other hand, the stimulation of the sarcoplasmic calcium ATPase isoform 2 enhances the reuptake of calcium into the sarcoplasmic reticulum, thereby increasing the availability of calcium for the next contraction .

Result of Action

The result of the action of 6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine is an improvement in the contractility and diastolic relaxation of the heart muscles . This leads to enhanced cardiac output and improved symptoms in conditions such as acute heart failure syndromes .

属性

IUPAC Name |

6-(2-aminoethoxy)-2-methyl-N-(2-methylpropyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O/c1-8(2)7-13-10-6-11(16-5-4-12)15-9(3)14-10/h6,8H,4-5,7,12H2,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRATVURWNAVLRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OCCN)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-alanyl-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481778.png)

![2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1481781.png)

![2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1481782.png)

![4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-amine](/img/structure/B1481783.png)

![7-Prolyl-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1481784.png)

![Piperidin-2-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1481785.png)

![5-(2-chloroacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481786.png)